N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide
CAS No.: 632300-90-4
Cat. No.: VC14898072
Molecular Formula: C19H22FN3O7S3
Molecular Weight: 519.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 632300-90-4 |
|---|---|
| Molecular Formula | C19H22FN3O7S3 |
| Molecular Weight | 519.6 g/mol |
| IUPAC Name | N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C19H22FN3O7S3/c20-16-2-1-14(32(25,26)22-3-7-29-8-4-22)11-17(16)21-19(24)18-12-15(13-31-18)33(27,28)23-5-9-30-10-6-23/h1-2,11-13H,3-10H2,(H,21,24) |
| Standard InChI Key | UHOXATNNMSRKMQ-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)NC(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4 |
Introduction
N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structural features, including a thiophene ring, multiple morpholine groups, and a fluorine atom. Its molecular formula is C19H22FN3O7S3, with a molecular weight of approximately 497.5 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug development.
Structural Features
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Thiophene Ring: Provides a planar, aromatic structure.
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Morpholine Groups: Contribute to the compound's solubility and interaction with biological targets.
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Fluorine Atom: Enhances stability and reactivity due to its electronegativity.
Synthesis
The synthesis of N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide typically involves multi-step reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The optimization of reaction conditions (temperature, pressure, concentration) is crucial for achieving high yields and purity.
Biological Activity and Potential Applications
The biological activity of this compound is likely linked to its interaction with specific molecular targets within biological systems, such as enzymes or receptors. It may exhibit properties like enzyme inhibition or receptor modulation, although detailed mechanisms remain to be fully elucidated. Its unique structural features may enhance its stability and reactivity with biological molecules, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide | Thiophene ring, morpholine groups, fluorine atom | Potential for enhanced stability and interaction with biological targets |
| 5-chloro-N-(2-morpholin-4-ylphenyl)thiophene-2-sulfonamide | Chloro group instead of fluorine | Different reactivity due to chlorine presence |
| 3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | Lacks fluorine, retains morpholine units | May exhibit different biological activities |
| 2-[[(2R)-morpholin-2-yl]phenyl]-5-(2,2,2-trifluoroethoxy)pyrimidin-2-amines | Features trifluoroethoxy group | Different electronic properties due to trifluoromethyl group |
Research Findings and Future Directions
Research on N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide is focused on understanding its interaction with biological targets. Techniques such as surface plasmon resonance or fluorescence polarization could be employed to assess binding interactions quantitatively. Further studies are needed to elucidate its mechanism of action and potential therapeutic effects.
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